Cas no 832114-04-2 (4,4,5,5-tetramethyl-2-2-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane)
4,4,5,5-Tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane is a high-purity boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure enhances shelf life and handling convenience, while the electron-withdrawing trifluoromethoxy group improves reactivity in aryl-aryl bond formations. The tetramethyl substitution on the borolane ring further contributes to steric protection, minimizing unwanted side reactions. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise functionalization of aromatic systems is required. It offers consistent performance under mild conditions and is compatible with a range of catalysts and substrates, making it a reliable choice for complex organic transformations.